molecular formula C8H7ClO3S B1347621 4-Chlorophenylsulfinylacetic acid CAS No. 3996-47-2

4-Chlorophenylsulfinylacetic acid

Cat. No. B1347621
CAS RN: 3996-47-2
M. Wt: 218.66 g/mol
InChI Key: BGQBJZGWNGYNEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4-Chlorophenylsulfinylacetic acid” is not explicitly detailed in the available literature. However, related compounds such as “[(4-Chlorophenyl)sulfonyl]acetic acid” have been synthesized and studied34.



Molecular Structure Analysis

The molecular structure of “4-Chlorophenylsulfinylacetic acid” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom15.



Chemical Reactions Analysis

Specific chemical reactions involving “4-Chlorophenylsulfinylacetic acid” are not explicitly mentioned in the available literature. However, general principles of chemical reactions involving similar compounds can be found67.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chlorophenylsulfinylacetic acid” are not explicitly detailed in the available literature101112.


Scientific Research Applications

Degradation and Environmental Treatment

Research on 4-Chlorophenylsulfinylacetic acid and related compounds, particularly their degradation, has been pivotal for environmental management. A significant application is in the wastewater treatment domain, where innovative systems are developed to remove toxic contaminants like 4-chlorophenol, a compound related to 4-Chlorophenylsulfinylacetic acid due to its structural similarity and environmental relevance. For instance, a combination of persulfate (PS) and oxalic acid (OA) with a heterogeneous Fenton-like (HFL) system has shown remarkable efficiency in degrading 4-chlorophenol from synthetic wastewater. This process has been optimized using adaptive neuro-fuzzy inference systems, highlighting a synergistic effect that significantly enhances degradation efficiency, a crucial step towards mitigating environmental pollution (Hadi et al., 2020).

Synthesis and Pharmacological Activities

On the pharmaceutical front, 4-Chlorophenylsulfinylacetic acid serves as a precursor in synthesizing sulfacetamine, a compound with promising pharmacological properties. The synthesis methods for sulfacetamine and its salts have been refined, revealing significant antithrombotic, antioxidant, hypocholesterolemic, immunostimulating, and protective-adaptive activities. These findings suggest potential applications in developing treatments for conditions requiring these pharmacological responses. Notably, sulfacetamine exhibits a broad spectrum of biological activities, indicating its potential in therapeutic applications (Adamovich et al., 2018; Mirskova et al., 2012).

Environmental Safety and Toxicity Mitigation

Further research emphasizes the importance of understanding and mitigating the environmental and health risks associated with chlorophenyl compounds. Advanced oxidation processes, such as those involving nanoscale zero-valent iron (nZVI) and persulfate, have been explored for the efficient degradation of chlorophenoxyacetic acids, illustrating the ongoing efforts to ensure environmental safety and reduce the toxicity of these compounds in water sources. These studies shed light on the mechanisms and optimization of processes for removing hazardous compounds, contributing to safer agricultural practices and water treatment technologies (Jaafarzadeh et al., 2017; Boye et al., 2002).

Future Directions

While specific future directions for “4-Chlorophenylsulfinylacetic acid” are not explicitly mentioned in the available literature, research in related fields suggests a focus on environmentally friendly and biodegradable alternatives15161718.


Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or contact a chemical expert.


properties

IUPAC Name

2-(4-chlorophenyl)sulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-6-1-3-7(4-2-6)13(12)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQBJZGWNGYNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenylsulfinylacetic acid

CAS RN

3996-47-2
Record name 4-Chlorophenylsulfinylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Burgess, I Henderson - Tetrahedron, 1991 - Elsevier
4-Chlorophenylsulfinylacetates of defined stereochemistry at sulfur were prepared from monochiral alcohols: compound 2 from (+)-menthol; 3 and 4 from (−)-8-phenylmenthol; 5 and 6 …
Number of citations: 13 www.sciencedirect.com

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